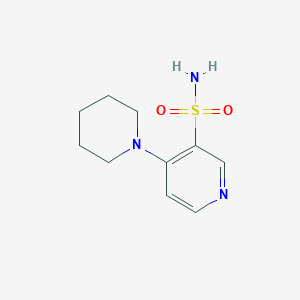

4-Piperidin-1-ylpyridine-3-sulfonamide

Beschreibung

4-Piperidin-1-ylpyridine-3-sulfonamide is a pyridine-derived compound featuring a piperidine ring attached to the pyridine core at position 4 and a sulfonamide group at position 3. Its structure combines the aromaticity of pyridine with the conformational flexibility of piperidine, making it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes or receptors where sulfonamide moieties play a critical role in binding interactions.

Eigenschaften

Molekularformel |

C10H15N3O2S |

|---|---|

Molekulargewicht |

241.31g/mol |

IUPAC-Name |

4-piperidin-1-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-8-12-5-4-9(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,14,15) |

InChI-Schlüssel |

HQYIHMYXRCZGQR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N |

Kanonische SMILES |

C1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Piperidin-1-ylpyridine-3-sulfonamide, as identified in authoritative sources:

(S)-2,2,2-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)ethane-1-sulfonamide

- Empirical Formula : C₂₆H₂₅F₃N₆O₃S

- Molecular Weight : 558.58 g/mol

- Key Features :

- Extended aromatic system (naphthalene and pyrimidine rings) fused to pyridine.

- Trifluoroethylsulfonamide group enhances metabolic stability and lipophilicity.

- Piperidine substitution at position 3 of pyrimidine introduces stereochemical complexity.

- Comparison :

- The naphthalene-pyrimidine-pyridine fusion creates a larger planar structure compared to the simpler pyridine core of this compound. This may improve target binding affinity but reduce solubility.

- The trifluoroethylsulfonamide group (vs. the simpler sulfonamide in the target compound) likely increases resistance to enzymatic degradation .

BI 605906 (3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide)

- Empirical Formula : C₁₇H₂₂F₂N₄O₃S₂

- Molecular Weight : 432.51 g/mol

- Key Features: Thieno[2,3-b]pyridine core (a fused thiophene-pyridine system). Difluoropropyl and methylsulfonyl-piperidine substituents. Carboxamide group at position 2.

- Methylsulfonyl-piperidine substituent (vs. piperidin-1-yl in the target compound) provides a stronger electron-withdrawing effect, which could influence binding kinetics .

Structural and Functional Comparison Table

| Compound | Core Structure | Substituents | Molecular Weight | Notable Features |

|---|---|---|---|---|

| This compound | Pyridine | Piperidin-1-yl (C4), sulfonamide (C3) | ~280–320 (estimated) | Simpler scaffold, high synthetic accessibility |

| (S)-Trifluoroethylsulfonamide derivative | Naphthalene-pyrimidine-pyridine | Trifluoroethylsulfonamide, piperidine | 558.58 | Enhanced metabolic stability, larger aromatic surface |

| BI 605906 | Thieno[2,3-b]pyridine | Difluoropropyl, methylsulfonyl-piperidine | 432.51 | Sulfur-containing core, fluorinated substituents |

Research Implications

- Structural Complexity vs. Bioavailability : Larger, fused-ring systems (e.g., naphthalene-pyrimidine-pyridine in ) may improve target affinity but pose challenges in solubility and oral bioavailability.

- Fluorine Incorporation : Both BI 605906 and the trifluoroethylsulfonamide derivative leverage fluorine atoms to enhance lipophilicity and resistance to oxidative metabolism, a strategy absent in the simpler target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.